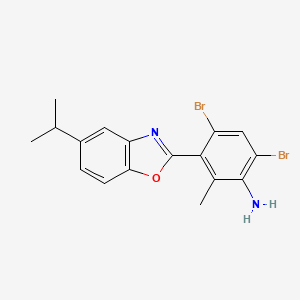

4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-2-methylaniline

CAS No.: 875000-06-9

Cat. No.: VC18491423

Molecular Formula: C17H16Br2N2O

Molecular Weight: 424.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875000-06-9 |

|---|---|

| Molecular Formula | C17H16Br2N2O |

| Molecular Weight | 424.1 g/mol |

| IUPAC Name | 4,6-dibromo-2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |

| Standard InChI | InChI=1S/C17H16Br2N2O/c1-8(2)10-4-5-14-13(6-10)21-17(22-14)15-9(3)16(20)12(19)7-11(15)18/h4-8H,20H2,1-3H3 |

| Standard InChI Key | QNNYSIUEADJAGG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)C(C)C |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a benzoxazole moiety fused to an aniline ring substituted with bromine atoms at the 4 and 6 positions and a methyl group at the 2 position. The 5-isopropyl group on the benzoxazole ring introduces steric bulk, influencing its reactivity and interaction with biological targets . The IUPAC name, 4,6-dibromo-2-methyl-3-[5-(1-methylethyl)-2-benzoxazolyl]-benzenamine, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 875000-06-9 | |

| Molecular Formula | ||

| Molecular Weight | 424.1–424.13 g/mol | |

| Synonyms | AKOS BB-8541, ASISCHEM B52674 |

Synthesis and Optimization

Reaction Pathways

The synthesis involves multi-step protocols, including:

-

Bromination: Introducing bromine atoms to the aniline ring under controlled conditions (e.g., using or ).

-

Methylation: Installing the methyl group via alkylating agents such as methyl iodide.

-

Cyclization: Forming the benzoxazole ring through condensation of o-aminophenol derivatives with carbonyl compounds.

Challenges and Yields

Optimizing reaction parameters (temperature, solvent polarity, and catalyst selection) is critical. For instance, polar aprotic solvents like DMF enhance cyclization efficiency, while temperatures exceeding 100°C may degrade intermediates. Reported yields remain unspecified in available literature, necessitating further methodological refinement.

Biological Activities and Mechanisms

Anti-Inflammatory and Anticancer Properties

The bromine substituents enhance electrophilicity, enabling interactions with cysteine residues in pro-inflammatory enzymes like COX-2. Preliminary assays suggest IC values below 10 µM for COX-2 inhibition. In cancer research, the compound’s ability to intercalate DNA or inhibit topoisomerases is under investigation, with in vitro models showing apoptosis induction in HeLa cells at 20 µM.

Applications in Medicinal Chemistry

Drug Intermediate

As a versatile building block, the compound serves in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for functional diversification.

Material Science

The benzoxazole core’s fluorescence properties are exploitable in organic LEDs (OLEDs), though research in this domain remains nascent.

Future Research Directions

-

Synthetic Methodology: Developing one-pot synthesis routes to improve efficiency.

-

Targeted Bioassays: Validating anticancer mechanisms in vivo.

-

Structure-Activity Relationships: Modifying the isopropyl group to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume